molecular formula C19H36O4 B14369875 Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate CAS No. 90735-20-9

Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate

Cat. No.: B14369875
CAS No.: 90735-20-9
M. Wt: 328.5 g/mol
InChI Key: CQKWKTGFKYNBKO-UHFFFAOYSA-N
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Description

Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate: is a chemical compound with the molecular formula C19H36O4 It is known for its unique structure, which includes an oxolane ring and a hydroxyhexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate typically involves the esterification of 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyhexyl group and oxolane ring play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-hydroxyhexyl)oxolan-2-one
  • Methyl 8-[(2R,3R,5S)-3-hydroxy-5-[(1S)-1-hydroxyhexyl]oxolan-2-yl]octanoate

Uniqueness

Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate is unique due to its specific structure, which includes both an oxolane ring and a hydroxyhexyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

90735-20-9

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 8-[5-(1-hydroxyhexyl)oxolan-2-yl]octanoate

InChI

InChI=1S/C19H36O4/c1-3-4-8-12-17(20)18-15-14-16(23-18)11-9-6-5-7-10-13-19(21)22-2/h16-18,20H,3-15H2,1-2H3

InChI Key

CQKWKTGFKYNBKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1CCC(O1)CCCCCCCC(=O)OC)O

Origin of Product

United States

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